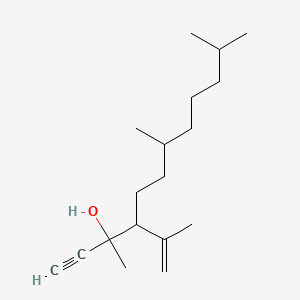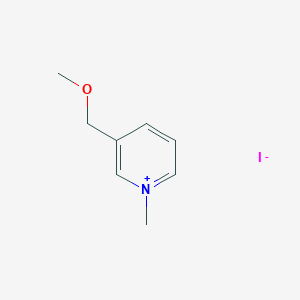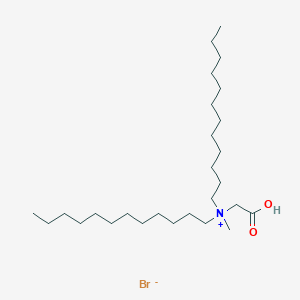
Ethoxy(dimethyl)silanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethoxy(dimethyl)silanol is an organosilicon compound with the chemical formula C4H12O2Si. It belongs to the class of silanols, which are characterized by the presence of a silicon atom bonded to a hydroxyl group. This compound is of significant interest due to its unique properties and versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethoxy(dimethyl)silanol can be synthesized through the hydrolysis of ethoxy(dimethyl)silane. The reaction typically involves the addition of water to ethoxy(dimethyl)silane under controlled conditions, leading to the formation of this compound and ethanol as a byproduct. The reaction can be represented as follows:
C4H11OSi+H2O→C4H12O2Si+C2H5OH
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of chlorosilanes as starting materials. The chlorosilanes undergo hydrolysis in the presence of water, followed by neutralization with a base to yield the desired silanol. This method is advantageous due to its scalability and efficiency.
Chemical Reactions Analysis
Types of Reactions: Ethoxy(dimethyl)silanol undergoes various chemical reactions, including:
Hydrolysis: The compound can further hydrolyze to form siloxanes.
Condensation: It can condense with other silanols to form siloxane bonds.
Substitution: The ethoxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Condensation: Acidic or basic catalysts to promote the reaction.
Substitution: Nucleophiles such as amines or alcohols.
Major Products Formed:
Siloxanes: Formed through condensation reactions.
Substituted Silanols: Formed through nucleophilic substitution reactions.
Scientific Research Applications
Ethoxy(dimethyl)silanol has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various organosilicon compounds and siloxanes.
Biology: Employed in the modification of biomolecules and surfaces for enhanced biocompatibility.
Medicine: Utilized in the development of drug delivery systems and medical devices.
Industry: Applied in the production of adhesives, sealants, and coatings due to its excellent bonding properties.
Mechanism of Action
The mechanism of action of ethoxy(dimethyl)silanol involves its ability to form strong bonds with both organic and inorganic substrates. The silicon atom in the compound can form stable siloxane linkages with other silicon atoms or with oxygen atoms on the surface of materials. This property is particularly useful in surface modification and adhesion applications.
Comparison with Similar Compounds
Trimethylsilanol: Similar in structure but with three methyl groups instead of one ethoxy group.
Dimethylsilanediol: Contains two hydroxyl groups instead of one ethoxy group.
Triethoxysilanol: Contains three ethoxy groups instead of one.
Uniqueness: Ethoxy(dimethyl)silanol is unique due to its combination of ethoxy and hydroxyl groups, which provides a balance of reactivity and stability. This makes it particularly useful in applications requiring both hydrolytic stability and the ability to form strong bonds with various substrates.
Properties
IUPAC Name |
ethoxy-hydroxy-dimethylsilane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12O2Si/c1-4-6-7(2,3)5/h5H,4H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UPLDHCVUKRWAGM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCO[Si](C)(C)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10509433 |
Source


|
| Record name | Ethoxy(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
120.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65007-35-4 |
Source


|
| Record name | Ethoxy(dimethyl)silanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10509433 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,8-Diphenyl-2,5-dioxabicyclo[4.2.0]oct-7-ene](/img/structure/B14498503.png)


![[(4-Methoxyphenyl)imino]tris(4-methylphenyl)-lambda~5~-phosphane](/img/structure/B14498514.png)
![4-[(E)-N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-C-phenylcarbonimidoyl]benzene-1,3-diol](/img/structure/B14498529.png)


![Carbamic acid, [3-(octyloxy)phenyl]-, 2-(4-morpholinyl)ethyl ester](/img/structure/B14498551.png)




